Zinc ascorbate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

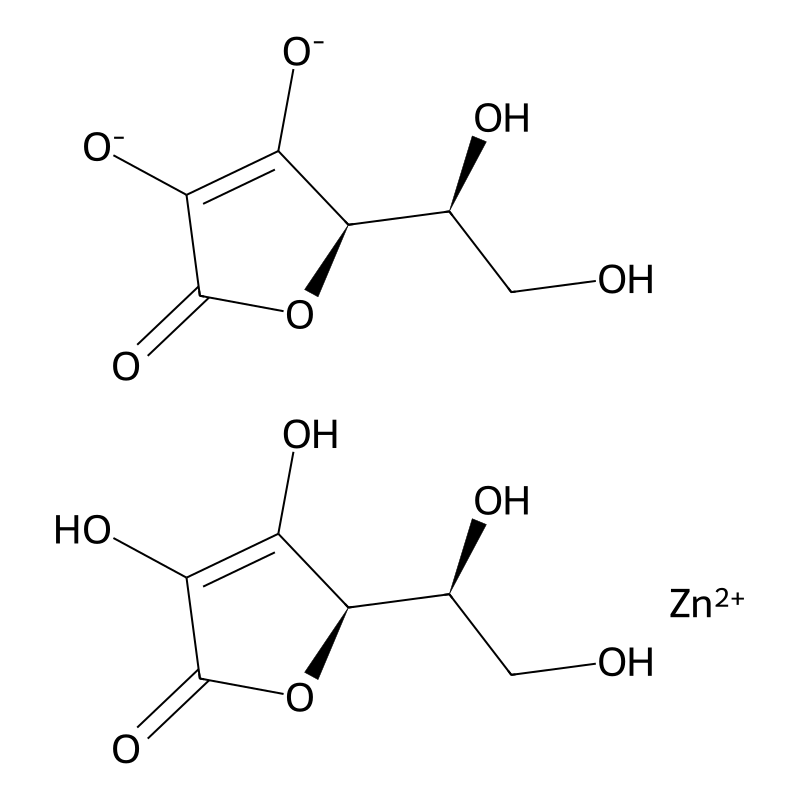

Zinc ascorbate is a coordination compound formed from zinc and ascorbic acid, commonly known as vitamin C. Its chemical formula is , and it is recognized for its role in various biological processes and applications in health and nutrition. This compound combines the antioxidant properties of ascorbic acid with the essential mineral zinc, making it beneficial for numerous physiological functions, including immune support and skin health.

Additionally, zinc ascorbate has been utilized as a catalyst in organic reactions, such as the synthesis of cyclic carbonates from epoxides via carbon dioxide coupling, demonstrating its catalytic potential under ambient conditions .

The synthesis of zinc ascorbate can be achieved through various methods:

Zinc ascorbate has various applications across different fields:

- Nutraceuticals: It is often included in dietary supplements due to its antioxidant properties and role in supporting immune health.

- Cosmetics: Used in skincare formulations for its skin-protective effects.

- Catalysis: Employed in organic synthesis reactions, particularly those involving carbon dioxide coupling .

- Pharmaceuticals: Acts as a therapeutic agent to prevent copper absorption in conditions like Wilson's disease .

Zinc ascorbate has been studied for its interactions with other compounds. For instance, it can decrease the absorption of certain antibiotics like cephalexin, potentially reducing their efficacy . Additionally, it may interact with various medications, affecting their serum concentrations and therapeutic effects.

Zinc ascorbate shares similarities with several other compounds that combine metal ions with organic acids or vitamins. Below is a comparison highlighting its uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| Zinc acetate | Zinc + Acetic acid | Primarily used for its antifungal properties |

| Magnesium ascorbate | Magnesium + Ascorbic acid | Often used for magnesium supplementation |

| Calcium ascorbate | Calcium + Ascorbic acid | Used for calcium supplementation while providing vitamin C |

| Zinc gluconate | Zinc + Gluconic acid | Commonly used for immune support |

| Zinc citrate | Zinc + Citric acid | Known for its bioavailability and use in dietary supplements |

Zinc ascorbate stands out due to its dual function as both an antioxidant and a source of essential zinc, making it particularly valuable in health-related applications.